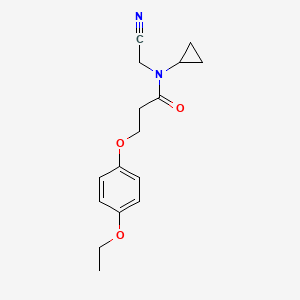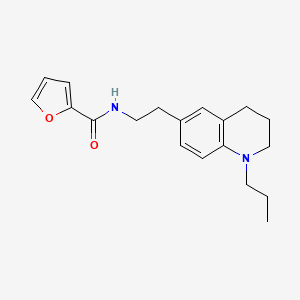![molecular formula C15H16N2O2 B2655048 1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 478031-02-6](/img/structure/B2655048.png)
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anion Coordination Chemistry
Research has demonstrated the utility of urea-based ligands in anion coordination chemistry. For example, studies on protonated urea-based ligands such as N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea and N-(2,6-dimethylphenyl)-N′-(3-pyridyl)urea have shown their ability to coordinate with inorganic oxo-acids through hydrogen bond motifs. These compounds selectively bind the perchlorate anion when crystallized from acid mixtures, illustrating their potential in selective anion binding and coordination (Wu et al., 2007).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have confirmed the efficacy of such compounds as corrosion inhibitors, highlighting their potential utility in protecting metal surfaces from corrosion. The mode of inhibition is attributed to the strong adsorption of the molecules on the metal surface, forming a protective layer (Mistry et al., 2011).
Molecular Complexation and Self-Assembly
Urea derivatives have been shown to participate in complexation and self-assembly processes. For instance, cyclodextrin complexation of stilbene derivatives linked to urea has been studied, demonstrating the ability of these compounds to form binary complexes that can undergo photoisomerization. This research suggests applications in the development of molecular devices and understanding the self-assembly mechanisms of complex molecular systems (Lock et al., 2004).
Anion Complexation Agents
Macrocyclic bis(ureas) based on diphenylurea have been synthesized and shown to act as complexing agents towards various anions. This research indicates the potential of urea derivatives in the development of new materials for anion recognition and separation processes (Kretschmer et al., 2014).
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-6-12(2)14(11)17-15(18)16-9-8-13-7-4-10-19-13/h3-10H,1-2H3,(H2,16,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOWYPRDZSLWEG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)
![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)
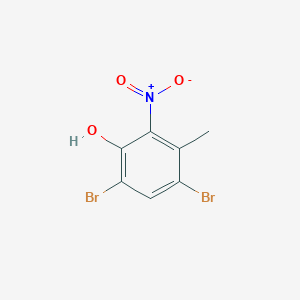
![5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654970.png)

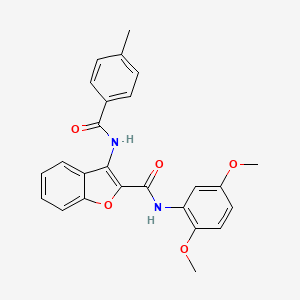
![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)
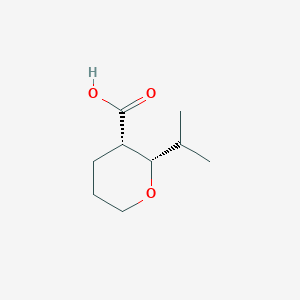
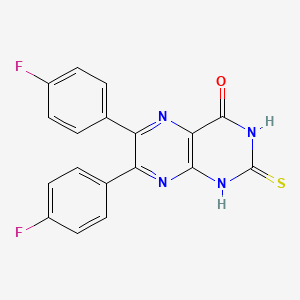

![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)
![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)
